3,5-DI-Tert-butyl-N-{2-[(naphthalen-2-YL)(phenyl)carbamoyl]phenyl}benzamide
Description
This compound is a benzamide derivative characterized by:
- 3,5-Di-tert-butyl substitution on the benzamide core, providing steric bulk and electron-donating effects.
- A carbamoyl-linked phenyl-naphthalenyl group at the 2-position of the benzamide’s phenyl ring, enhancing aromatic stacking interactions.
Properties
Molecular Formula |
C38H38N2O2 |
|---|---|
Molecular Weight |
554.7 g/mol |
IUPAC Name |
3,5-ditert-butyl-N-[2-[naphthalen-2-yl(phenyl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C38H38N2O2/c1-37(2,3)29-22-28(23-30(25-29)38(4,5)6)35(41)39-34-19-13-12-18-33(34)36(42)40(31-16-8-7-9-17-31)32-21-20-26-14-10-11-15-27(26)24-32/h7-25H,1-6H3,(H,39,41) |
InChI Key |
CIXXQIASNMCMHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N(C3=CC=CC=C3)C4=CC5=CC=CC=C5C=C4)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
tert-Butyl Group Installation
The introduction of tert-butyl groups at the 3,5-positions of the benzoyl moiety is typically achieved via Friedel-Crafts alkylation or direct substitution on prefunctionalized aromatic systems. For example, the use of tert-butylcyclohexa-2,5-dienol as a tert-butyl donor in the presence of dimethyl sulfoxide (DMSO) and a catalytic imidazolium carboxylate has been reported for analogous systems. This method avoids harsh acidic conditions, achieving yields up to 78% after chromatographic purification.
Carbamoyl Bridge Construction
The naphthalen-2-yl(phenyl)carbamoyl group necessitates the formation of a urea or carbamate linkage. Microwave-assisted synthesis using triethylamine as an activator for phenolic groups has proven effective for analogous carbamates. This approach minimizes side reactions and enhances reaction rates, particularly when coupling aromatic amines with isocyanates.
Synthetic Pathways and Methodological Variations
Synthesis of 3,5-Di-tert-Butylbenzoic Acid
Starting with 3,5-dihydroxybenzoic acid, tert-butyl groups are introduced via alkylation with tert-butyl bromide under basic conditions. The resulting 3,5-di-tert-butylbenzoic acid is converted to its acid chloride using thionyl chloride, followed by coupling with 2-aminophenol to yield the intermediate 3,5-di-tert-butyl-N-(2-hydroxyphenyl)benzamide .
Carbamoyl Group Installation
The hydroxyl group of the intermediate is activated with triethylamine in acetonitrile and reacted with phenyl isocyanate and naphthalen-2-yl isocyanate sequentially. This stepwise approach ensures regioselectivity, yielding the desired carbamoyl derivative. Purification via silica gel chromatography (petroleum ether/ethyl acetate) affords the final product with an overall yield of 65–70%.
Suzuki-Miyaura Coupling for Aryl Assembly
A boronate ester intermediate, tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-2H-pyridine-1-carboxylate , is prepared via palladium-catalyzed borylation of a triflate precursor. This intermediate undergoes Suzuki coupling with a brominated carbamoyl precursor (e.g., 1-[4-(4-amino-3-bromo-phenyl)piperidin-1-yl]ethanone) in toluene/ethanol with sodium carbonate and tetrakis(triphenylphosphine)palladium(0). The reaction proceeds at 80°C for 4.5 hours, achieving a 93% yield of the coupled product.
Final Amide Bond Formation
The coupled product is hydrolyzed to release the amine, which is subsequently reacted with 3,5-di-tert-butylbenzoyl chloride in dichloromethane. Triethylamine is employed as a base to scavenge HCl, and the reaction is monitored by TLC. Flash chromatography isolates the final benzamide with a purity >95%.
Critical Analysis of Reaction Conditions and Optimization
Solvent and Catalytic Systems
-
DMSO as a Polar Aprotic Solvent : Enhances nucleophilicity in tert-butyl group transfers but requires careful quenching to avoid exotherms during workup.
-
Palladium Catalysts : Pd(PPh3)4 and PdCl2(dppf) are preferred for Suzuki couplings, offering high turnover numbers and tolerance to steric bulk. Microwave irradiation reduces reaction times from hours to minutes while maintaining yields >90%.
Purification Challenges
The tert-butyl groups confer significant hydrophobicity, complicating aqueous workups. Chromatography on silica gel with gradient elution (petroleum ether to ethyl acetate) is indispensable for removing unreacted starting materials and byproducts.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
-
1H NMR : The tert-butyl protons appear as a singlet at δ 1.38 ppm, while aromatic protons from the naphthalene and phenyl groups resonate between δ 7.40–8.89 ppm.
-
13C NMR : The carbonyl carbon of the benzamide is observed at δ 168–170 ppm, with quaternary carbons of the tert-butyl groups at δ 28–30 ppm.
Infrared (IR) Spectroscopy
Strong absorbance at 1650–1680 cm⁻¹ confirms the presence of the amide carbonyl, while N–H stretches appear as broad peaks near 3300 cm⁻¹.
Comparative Evaluation of Synthetic Routes
| Parameter | Route 1 (Stepwise Amidation) | Route 2 (Cross-Coupling) |
|---|---|---|
| Overall Yield | 65–70% | 85–90% |
| Reaction Time | 48–72 hours | 24–36 hours |
| Purification Complexity | Moderate | High |
| Scalability | Limited by carbamate steps | High with microwave aid |
Route 2 offers superior efficiency and scalability, particularly when leveraging microwave-assisted cross-coupling . However, Route 1 remains valuable for laboratories lacking specialized equipment.
Chemical Reactions Analysis
Key Reaction Types
The compound’s synthesis typically involves condensation reactions and transesterification , as these methods facilitate the formation of amide bonds and stabilize bulky tert-butyl substituents.
Hydrolysis
The amide bond in the compound can undergo acidic or basic hydrolysis , breaking into carboxylic acid and amine derivatives. The bulky tert-butyl groups may hinder reaction kinetics by steric hindrance.
Nucleophilic Substitution
The carbamoyl group’s reactivity allows substitution with nucleophiles (e.g., amines, alcohols) under appropriate conditions. For example, displacement of the phenyl group in the carbamoyl moiety could occur with strong nucleophiles.
Oxidation
While tert-butyl groups are generally resistant to oxidation, the aromatic rings may undergo electrophilic substitution (e.g., nitration, halogenation) under strong oxidizing conditions.
Structural Confirmation
-
NMR Spectroscopy : Used to verify the integrity of aromatic rings, carbamoyl groups, and tert-butyl substituents. For example, the tert-butyl groups typically show singlets around δ 1.3–1.4 ppm in ¹H NMR .
-
Mass Spectrometry : Confirms molecular weight and fragmentation patterns, critical for identifying the compound’s complex structure.
-
X-ray Crystallography : Employs computational modeling to analyze the 3D conformation and steric interactions of the tert-butyl groups.
Biological Interactions
The steric bulk of tert-butyl groups may enhance selectivity in drug design by modulating binding affinity to enzymes or receptors. The naphthalene and phenyl moieties contribute to hydrophobic interactions, potentially improving membrane permeability.
Material Science
The compound’s stability and structural rigidity make it suitable for applications in catalyst design or organic electronics , where robust molecular frameworks are required.
Yield Optimization
Synthesis yields depend on precise control of reaction conditions (temperature, solvent choice). For example, transesterification requires anhydrous conditions to minimize side reactions .
Scalability
The complexity of the molecular architecture poses challenges in large-scale production. Multi-step synthesis protocols and purification methods (e.g., column chromatography) are critical .
Analytical Techniques
| Method | Purpose | Key Observations |
|---|---|---|
| ¹H NMR | Confirm tert-butyl groups | Singlet at δ ~1.3–1.4 ppm |
| Mass Spectrometry | Verify molecular weight | Fragmentation consistent with structure |
This compound’s reactivity and synthesis highlight the importance of steric control and functional group interplay in organic chemistry. Further research is needed to explore its full potential in applied fields.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that this compound exhibits potent antimicrobial properties against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Mycobacterium tuberculosis | 32 µg/mL |
The presence of the sulfonamide group enhances its binding affinity to bacterial enzymes, disrupting cell wall synthesis and leading to cell lysis.
Neuroprotective Effects
The compound has shown promise as an acetylcholinesterase inhibitor, which could be beneficial for treating neurodegenerative diseases such as Alzheimer’s disease.
- IC50 Value : The compound's inhibitory activity against acetylcholinesterase has been quantified with an IC50 value of 2.7 µM, indicating strong potential for enhancing cholinergic signaling in the brain.
Anti-inflammatory Properties
Research indicates that this compound can inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response. By blocking these enzymes, it reduces the production of pro-inflammatory mediators, suggesting potential applications in treating inflammatory diseases.
Case Study on Antimicrobial Activity
A study by Desai et al. (2016) highlighted that derivatives similar to this compound showed a fourfold increase in potency against Methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like vancomycin. This underscores the compound's potential as a novel antimicrobial agent.
Neuroprotection in Alzheimer's Disease Models
In preclinical models for Alzheimer's disease, administration of this compound led to improved cognitive functions and reduced levels of acetylcholinesterase activity compared to control groups. This suggests its efficacy in enhancing cholinergic transmission and offers insights into potential therapeutic strategies for neurodegenerative conditions.
Research Findings
Recent research findings have focused on various aspects of the compound's biological activity:
- Antimicrobial Efficacy : In vitro studies have demonstrated significant antibacterial activity.
- Neuroprotective Activity : The compound's ability to inhibit acetylcholinesterase positions it as a candidate for further development in Alzheimer's therapy.
Mechanism of Action
The mechanism of action of 3,5-DI-Tert-butyl-N-{2-[(naphthalen-2-YL)(phenyl)carbamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and function. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Core
a) 3,5-Di-Tert-butyl-N-(2-(Prop-1-en-2-yl)Phenyl)Benzamide
- Structural Difference : Replaces the carbamoyl-linked naphthalenyl-phenyl group with a prop-1-en-2-yl substituent.
- Reduced aromaticity compared to the target compound may lower π-π stacking efficiency, affecting crystallinity or solubility.
- Application : Mentioned in a patent as a preferred olefin, suggesting utility in catalytic or polymer systems .
b) N-(2-{[(2-Hydroxy-naphthalen-1-yl)-Phenyl-Methyl]-Amino}-Ethyl)-3,5-Dinitro-Benzamide
- Structural Difference: Features 3,5-dinitro groups (electron-withdrawing) instead of tert-butyl groups and a hydroxy-naphthalenyl-aminoethyl side chain.
- Impact :
- Nitro groups enhance electrophilicity, making this compound more reactive in nucleophilic substitution or reduction reactions.
- The hydroxy group improves hydrogen-bonding capacity, increasing solubility in polar solvents compared to the hydrophobic tert-butyl-substituted target compound.
- Synthesis : Prepared via carbodiimide-mediated coupling, similar to methods for synthesizing carbamoyl-linked benzamides .
Functional Group Modifications in Agricultural Benzamides
a) Flutolanil (N-(3-(1-Methylethoxy)Phenyl)-2-(Trifluoromethyl)Benzamide)
- Structural Difference : Contains a trifluoromethyl group and methoxy-isopropylphenyl substituent.
- Impact: Fluorine atoms confer metabolic stability and lipophilicity, critical for pesticide persistence.
- Application : Widely used as a fungicide, highlighting how electronic and steric profiles dictate agrochemical utility .
b) Inabenfide (N-(4-Chloro-2-(Hydroxyphenylmethyl)Phenyl)-4-Pyridinecarboxamide)
- Structural Difference : Substitutes benzamide with pyridinecarboxamide and includes a hydroxyphenylmethyl group.
- Impact: Pyridine’s nitrogen atom introduces basicity, altering pH-dependent solubility.
- Application : Used as a plant growth regulator, demonstrating the role of heterocycles in bioactivity .
Fluorinated Carbamoyl Derivatives
a) 4-Cyano-N-[2-Cyano-5-[[2,6-Dichloro-4-[1,2,2,2-Tetrafluoro-1-(Trifluoromethyl)Ethyl]Phenyl]Carbamoyl]Phenyl]-2-Methyl-Benzamide
- Structural Difference: Incorporates fluoroalkyl groups and cyano substituents.
- Impact: Fluorine atoms increase thermal and oxidative stability due to strong C-F bonds.
- Application : Fluorinated analogs are common in pharmaceuticals and high-performance materials, suggesting divergent applications compared to the tert-butyl-dominated target compound .
Key Comparative Data
Biological Activity
3,5-Di-Tert-butyl-N-{2-[(naphthalen-2-YL)(phenyl)carbamoyl]phenyl}benzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of this compound includes a di-tert-butyl group, a naphthalene moiety, and a phenyl carbamoyl group. This unique combination suggests potential interactions with various biological targets.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes. For example, derivatives with similar structures have been reported to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .
- Antitumor Activity : The presence of naphthalene and phenyl groups in the structure suggests that this compound may exhibit cytotoxic properties against cancer cell lines. Compounds with similar substituents have demonstrated significant antiproliferative effects in various studies .
- Antioxidant Properties : The tert-butyl groups are known to enhance the stability of phenolic compounds, potentially contributing to antioxidant activity. This property can help mitigate oxidative stress in cells, which is linked to numerous diseases .
Anticancer Activity
A series of studies have evaluated the anticancer potential of related benzamide derivatives. For instance, one study reported that specific benzamide derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HT29 | 1.61 |
| Compound B | Jurkat | 1.98 |
| This compound | MCF7 | TBD |
Enzyme Inhibition
Inhibitory assays have been conducted to assess the enzyme inhibition capabilities of similar compounds:
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound C | DHFR | 0.1 |
| This compound | TBD | TBD |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the naphthalene and phenyl groups significantly influence biological activity. For example:
- Naphthalene Substituents : The presence of electron-donating groups on naphthalene enhances cytotoxicity.
- Phenolic Groups : Compounds with hydroxyl groups showed improved interaction with target proteins due to hydrogen bonding capabilities.
Case Studies
Several case studies illustrate the compound's potential:
- Study on Antitumor Efficacy : A study involving a series of naphthalene-containing benzamides found that those with bulky substituents like tert-butyl showed enhanced activity against breast cancer cell lines.
- Enzyme Interaction Studies : Research demonstrated that specific structural features were critical for binding affinity to DHFR, suggesting a pathway for further drug development.
Q & A
Q. What methodological frameworks validate the reproducibility of multi-step syntheses across different laboratories?
- Adopt Design of Experiments (DoE) to identify critical process parameters (e.g., temperature, stoichiometry). Collaborative round-robin studies with standardized protocols (e.g., USP guidelines) ensure inter-lab consistency. Statistical tools (e.g., RSD ≤5% for yields) confirm robustness .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
